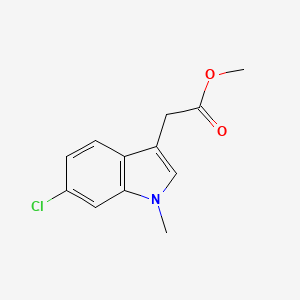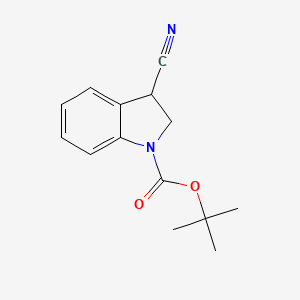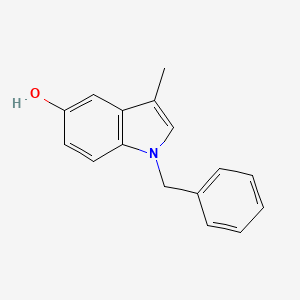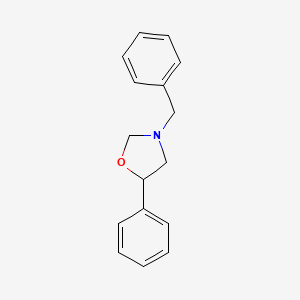![molecular formula C11H17NO3S B11869606 [3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate](/img/structure/B11869606.png)
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-[(1S)-1-(dimetilamino)etil]fenil] metanosulfonato es un compuesto químico con una estructura compleja que incluye un grupo dimetilamino, un grupo etil y un grupo fenil unidos a una porción de metanosulfonato
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [3-[(1S)-1-(dimetilamino)etil]fenil] metanosulfonato típicamente implica la reacción de [3-[(1S)-1-(dimetilamino)etil]fenil] con cloruro de metanosulfonilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de metanosulfonilo. La mezcla de reacción generalmente se agita a temperatura ambiente durante varias horas hasta que la reacción esté completa. Luego, el producto se purifica por recristalización o cromatografía en columna.
Métodos de producción industrial
En un entorno industrial, la producción de [3-[(1S)-1-(dimetilamino)etil]fenil] metanosulfonato puede involucrar reactores por lotes a gran escala donde los reactivos se combinan bajo condiciones controladas. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción asegura una calidad de producto constante. El producto final generalmente se aísla por filtración, se lava y se seca antes de envasarlo.
Análisis De Reacciones Químicas
Tipos de reacciones
[3-[(1S)-1-(dimetilamino)etil]fenil] metanosulfonato experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo metanosulfonato en un grupo tiol.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el grupo metanosulfonato con otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Los nucleófilos como la azida de sodio o el cianuro de potasio se pueden usar en reacciones de sustitución.
Principales productos formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Tioles.
Sustitución: Varios derivados de fenil sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, [3-[(1S)-1-(dimetilamino)etil]fenil] metanosulfonato se utiliza como reactivo en la síntesis orgánica. Sirve como precursor para la síntesis de moléculas más complejas y se puede utilizar en el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, este compuesto se utiliza para estudiar las interacciones entre moléculas pequeñas y macromoléculas biológicas. Se puede utilizar como una sonda para investigar mecanismos enzimáticos e interacciones proteína-ligando.
Medicina
En medicina, [3-[(1S)-1-(dimetilamino)etil]fenil] metanosulfonato tiene posibles aplicaciones como intermedio farmacéutico. Se puede utilizar en la síntesis de fármacos que se dirigen a vías biológicas específicas.
Industria
En el sector industrial, este compuesto se utiliza en la producción de productos químicos y materiales especiales. Se puede utilizar como un bloque de construcción para la síntesis de polímeros, colorantes y otros materiales funcionales.
Mecanismo De Acción
El mecanismo de acción de [3-[(1S)-1-(dimetilamino)etil]fenil] metanosulfonato implica su interacción con objetivos moleculares específicos. El grupo dimetilamino puede participar en enlaces de hidrógeno e interacciones electrostáticas con macromoléculas biológicas. El grupo metanosulfonato puede actuar como un grupo saliente en reacciones de sustitución nucleofílica, facilitando la formación de enlaces covalentes con moléculas diana. Estas interacciones pueden modular la actividad de enzimas y receptores, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
[3-[(1S)-1-(dimetilamino)etil]fenol: Este compuesto es similar en estructura pero carece del grupo metanosulfonato. Se utiliza en la síntesis de productos farmacéuticos y como reactivo en química orgánica.
[3-[(1S)-1-(dimetilamino)etil]anilina: Este compuesto tiene un grupo anilina en lugar de un grupo fenil y se utiliza en la síntesis de colorantes y pigmentos.
Singularidad
La presencia del grupo metanosulfonato en [3-[(1S)-1-(dimetilamino)etil]fenil] metanosulfonato confiere propiedades químicas únicas, como una mayor solubilidad en solventes polares y una mayor reactividad en reacciones de sustitución nucleofílica. Estas propiedades lo convierten en un compuesto valioso en diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C11H17NO3S |
|---|---|
Peso molecular |
243.32 g/mol |
Nombre IUPAC |
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C11H17NO3S/c1-9(12(2)3)10-6-5-7-11(8-10)15-16(4,13)14/h5-9H,1-4H3/t9-/m0/s1 |
Clave InChI |
CZCQMRZQDWWULM-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C1=CC(=CC=C1)OS(=O)(=O)C)N(C)C |
SMILES canónico |
CC(C1=CC(=CC=C1)OS(=O)(=O)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Cyclohepta[b]thiazolo[4,5-f]indole](/img/structure/B11869570.png)



![[1-(4-fluorophenyl)-1H-indol-3-yl]methanamine](/img/structure/B11869588.png)
![6-Iodoimidazo[1,2-a]pyrazine](/img/structure/B11869598.png)
